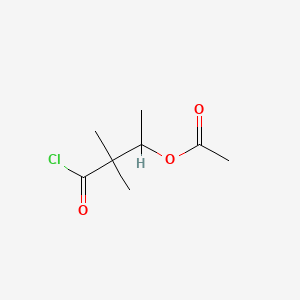

3-Acetoxy-2,2-dimethylbutyryl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2,2-dimethylbutyryl chloride typically involves the reaction of 3-hydroxy-2,2-dimethylbutyric acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

3-Hydroxy-2,2-dimethylbutyric acid+SOCl2→3-Acetoxy-2,2-dimethylbutyryl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetoxy-2,2-dimethylbutyryl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-hydroxy-2,2-dimethylbutyric acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Reduction: Requires the use of strong reducing agents like LiAlH4 under anhydrous conditions.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction of the acyl chloride group.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

3-Acetoxy-2,2-dimethylbutyryl chloride is utilized as an acylating agent in the synthesis of various pharmaceutical compounds. Its role as an intermediate allows for the introduction of acyl groups into target molecules, enhancing their biological activity and efficacy.

Case Study: Synthesis of Simvastatin

In a notable application, this compound is involved in the synthesis of simvastatin, a cholesterol-lowering medication. The acylation process facilitated by this compound allows for the formation of key intermediates necessary for the production of simvastatin derivatives .

Proteomics Research

The compound serves as an important reagent in proteomics research. It is employed for the acylation of amino acids and peptides, which aids in the study of protein interactions and modifications. This application is critical for understanding various biological processes and developing therapeutic strategies.

Data Table: Applications in Proteomics

| Application Area | Compound Used | Purpose |

|---|---|---|

| Proteomics | This compound | Acylation of peptides |

| Pharmaceutical Synthesis | Simvastatin intermediates | Cholesterol management |

Agrochemical Development

In agrochemicals, this compound is used to synthesize herbicides and pesticides. Its ability to modify existing chemical structures enhances the effectiveness and specificity of these compounds against target pests while minimizing environmental impact.

Safety Considerations

Handling this compound requires strict safety protocols due to its corrosive nature and potential health hazards:

- Flammability: Highly flammable liquid and vapor.

- Health Risks: Causes severe skin burns and eye damage upon contact.

- Storage Recommendations: Store in a cool, dry place away from strong oxidizing agents.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2,2-dimethylbutyryl chloride involves the reactivity of the acyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in organic synthesis to introduce acetoxy groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Dimethylbutyryl chloride: Similar in structure but lacks the acetoxy group.

2,2-Dimethylbutyryl chloride: Another related compound with a different substitution pattern on the butyryl group.

Uniqueness

3-Acetoxy-2,2-dimethylbutyryl chloride is unique due to the presence of both the acetoxy and acyl chloride functional groups. This dual functionality allows for versatile reactivity in organic synthesis, making it a valuable reagent for introducing acetoxy groups into a wide range of molecules .

Activité Biologique

3-Acetoxy-2,2-dimethylbutyryl chloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₆H₁₁ClO₂

- Molecular Weight : 134.60 g/mol

- CAS Number : 5856-77-9

- IUPAC Name : 2,2-dimethylbutanoyl chloride

The biological activity of this compound primarily involves its role as an acylating agent. It interacts with various biological molecules, influencing enzymatic activities and metabolic pathways.

- Enzyme Interaction : The compound acts as a substrate for acyltransferases, facilitating the transfer of acyl groups to target molecules.

- Cellular Effects : It has been shown to affect cell cycle progression by modifying proteins involved in cell division and apoptosis.

Antineoplastic Properties

Research indicates that this compound exhibits potential antitumor activity. It is believed to interfere with cellular processes critical for cancer cell proliferation.

- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells.

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| PC-3 | 7.5 | Caspase activation |

| HT-29 | 6.0 | NF-kB inhibition |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways.

- Cytokine Modulation : Reduces levels of TNF-alpha and IL-6 in activated macrophages.

- In Vivo Studies : Animal models show decreased inflammation markers following treatment with the compound.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Breast Cancer Cells :

- Objective: Evaluate the cytotoxic effects on MCF-7 cells.

- Findings: The compound significantly reduced cell viability at concentrations above 5 µM, with observed morphological changes indicative of apoptosis.

-

Inflammation Model :

- Objective: Assess the anti-inflammatory properties in a rat model.

- Findings: Treatment resulted in a significant reduction in paw swelling and histological evidence of reduced inflammatory cell infiltration.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Primarily metabolized by hepatic enzymes; potential for drug-drug interactions.

- Excretion : Excreted via urine as metabolites.

Propriétés

IUPAC Name |

(4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-5(12-6(2)10)8(3,4)7(9)11/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBCEDVQTOFYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675505 | |

| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859082-28-3 | |

| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.